molecular formula C13H18O3 B7938805 4-(3-Ethoxyphenyl)oxan-4-ol

4-(3-Ethoxyphenyl)oxan-4-ol

Cat. No.: B7938805
M. Wt: 222.28 g/mol
InChI Key: VRCIVUXIWJTGHN-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)oxan-4-ol is a versatile compound with a unique structure that has captured the attention of researchers across various disciplines. This compound, characterized by an oxane ring substituted with an ethoxyphenyl group, exhibits intriguing chemical properties and diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)oxan-4-ol typically involves the reaction of 3-ethoxyphenol with an appropriate oxirane derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. Commonly used solvents include dichloromethane and ethanol, while catalysts like sulfuric acid or sodium hydroxide are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is often a ketone or aldehyde derivative of the original compound.

    Reduction: The primary product is typically the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used but can include ethers and other substituted oxane derivatives.

Scientific Research Applications

4-(3-Ethoxyphenyl)oxan-4-ol has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Ethoxyphenyl)oxan-4-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethoxyphenyl)oxan-4-ol stands out due to its unique oxane ring structure and ethoxyphenyl substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-ethoxyphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-16-12-5-3-4-11(10-12)13(14)6-8-15-9-7-13/h3-5,10,14H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCIVUXIWJTGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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